molecular formula C26H28N4O B11679669 3-(9H-carbazol-9-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanohydrazide

3-(9H-carbazol-9-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanohydrazide

Cat. No.: B11679669
M. Wt: 412.5 g/mol
InChI Key: UVVPIIVCGXBBTE-ZXVVBBHZSA-N
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Description

3-(9H-carbazol-9-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a hydrazide group, which is further connected to a diethylamino-substituted phenyl ring through a methylene bridge. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanohydrazide typically involves a multi-step process:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative through a reaction between carbazole and an appropriate halogenated compound under basic conditions.

    Hydrazide Formation: The carbazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 4-(diethylamino)benzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole and hydrazide moieties.

    Reduction: Reduced forms of the hydrazide group, potentially leading to amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its luminescent properties.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: A simpler carbazole derivative with similar structural features but lacking the hydrazide and diethylamino groups.

    4-(Diethylamino)benzaldehyde: A related compound that shares the diethylamino-substituted phenyl ring but lacks the carbazole and hydrazide moieties.

Uniqueness

3-(9H-carbazol-9-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}propanohydrazide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the carbazole and diethylamino groups enhances its electronic properties, making it suitable for use in advanced materials and biological studies.

Properties

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]propanamide

InChI

InChI=1S/C26H28N4O/c1-3-29(4-2)21-15-13-20(14-16-21)19-27-28-26(31)17-18-30-24-11-7-5-9-22(24)23-10-6-8-12-25(23)30/h5-16,19H,3-4,17-18H2,1-2H3,(H,28,31)/b27-19+

InChI Key

UVVPIIVCGXBBTE-ZXVVBBHZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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